N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide
Overview
Description
The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide” is likely to be an organic compound containing a chromene ring (a heterocyclic compound consisting of fused benzene and pyran rings), a fluorophenyl group (a phenyl group with a fluorine substitution), and a methoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene ring, a fluorophenyl group, and a methoxybenzamide group . The exact arrangement of these groups would depend on the specifics of the compound’s synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the chromene ring, the fluorophenyl group, and the methoxybenzamide group .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular function and potentially influence various biological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action .
Advantages and Limitations for Lab Experiments
The use of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, this compound is relatively inexpensive, and is readily available in a variety of concentrations. However, it is important to note that this compound is not water-soluble, and is not stable in organic solvents. Therefore, it is important to use the correct solvent for the desired application.
Future Directions
There are a number of potential future directions for the use of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide in scientific research. It could be used to further investigate the mechanism of action of certain drugs, as well as to develop new drugs. Additionally, this compound could be used to investigate the effects of certain compounds on cancer cells, as well as to develop new cancer treatments. Additionally, this compound could be used to investigate the inhibition of certain enzymes, and to evaluate the potential of certain compounds as therapeutic agents. Finally, this compound could be used to investigate the biochemical and physiological effects of certain compounds, as well as to develop new therapeutic agents.
Synthesis Methods
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is synthesized using a two-step process, which involves the reaction of 2-fluorophenyl-4-oxo-4H-chromen-6-yl chloride with 2-methoxybenzamide. The reaction is carried out in a 1:1 molar ratio in an aqueous solution at a temperature of 60°C. The reaction is then quenched with aqueous sodium hydroxide to yield the desired product.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. It has been used to study the effects of certain compounds on cancer cells, as well as to investigate the mechanisms of action of certain drugs. This compound has also been used to study the inhibition of certain enzymes, and to evaluate the potential of certain compounds as therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-20-9-5-3-7-16(20)23(27)25-14-10-11-21-17(12-14)19(26)13-22(29-21)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFJNANHLCSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158360 | |
Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923112-79-2 | |
Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923112-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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